Diacetyl boldine

Catalog No.
S525861
CAS No.
72584-75-9
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetyl boldine

CAS Number

72584-75-9

Product Name

Diacetyl boldine

IUPAC Name

[(6aS)-9-acetyloxy-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-yl] acetate

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-12(25)29-19-10-15-8-17-21-14(6-7-24(17)3)9-20(30-13(2)26)23(28-5)22(21)16(15)11-18(19)27-4/h9-11,17H,6-8H2,1-5H3/t17-/m0/s1

InChI Key

XMEDXTRRSJHOLZ-KRWDZBQOSA-N

SMILES

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

Solubility

Soluble in DMSO

Synonyms

Diacetyl boldine

Canonical SMILES

CC(=O)OC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

Isomeric SMILES

CC(=O)OC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC(=O)C)N(CCC3=C1)C)OC

Description

The exact mass of the compound Diacetyl boldine is 411.1682 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diacetyl boldine is a synthetic derivative of boldine, an alkaloid originally isolated from the bark of the Boldo tree (Peumus boldus). This compound is recognized for its skin-lightening properties and is commercially known under the trade name Lumiskin™. Diacetyl boldine functions primarily as a tyrosinase inhibitor, a critical enzyme involved in melanin production, thereby reducing pigmentation and promoting a more uniform skin tone. Its molecular formula is C18H19N1O3C_{18}H_{19}N_{1}O_{3}, with a molecular weight of approximately 411.4 g/mol and a log P value of 2.9, indicating moderate lipophilicity .

, primarily involving its interaction with enzymes related to melanin synthesis. The most significant reaction is its stabilization of tyrosinase in an inactive form, effectively inhibiting its activity. This dual action—both inactivation and direct inhibition—can lead to a reduction in melanin production by up to 70% . Additionally, diacetyl boldine can interact with various receptors, including adrenergic receptors, influencing calcium flow regulation within cells .

Diacetyl boldine exhibits notable biological activities, particularly in dermatology. It has been shown to significantly decrease melanin production, resulting in a brighter complexion and diminished hyperpigmentation. In clinical studies, topical formulations containing diacetyl boldine have demonstrated efficacy against conditions like melasma and age spots, leading to visible improvements in skin pigmentation after regular use . Furthermore, it has potential chemoprotective effects against melanoma due to its antioxidant properties .

The synthesis of diacetyl boldine typically begins with the extraction of boldine from the Boldo tree bark. The extraction process involves solvent extraction techniques followed by purification steps to isolate boldine. Subsequently, diacetylation is performed using acetic anhydride or acetyl chloride in the presence of a base catalyst, resulting in the formation of diacetyl boldine . This synthetic pathway allows for the production of diacetyl boldine in sufficient quantities for cosmetic and therapeutic applications.

Diacetyl boldine is primarily utilized in cosmetic formulations aimed at skin lightening and anti-aging. Its applications include:

  • Skin Lightening Products: Used in creams and serums targeting hyperpigmentation.
  • Cosmetic Emulsions: Incorporated into foundations and makeup products for a radiant appearance.
  • Pharmaceutical Preparations: Investigated for potential use in treatments for skin disorders such as melasma .

Additionally, its antioxidant properties make it suitable for formulations designed to protect the skin from oxidative stress.

Research has indicated that diacetyl boldine can enhance the efficacy of other active ingredients when combined in formulations. For instance, studies have shown that when used alongside biomimetic peptides like TGF-β1 oligopeptide-68, diacetyl boldine can provide superior results in reducing melasma compared to traditional treatments like hydroquinone . Interaction studies also suggest that it may modulate signaling pathways related to pigmentation and inflammation.

Diacetyl boldine shares structural and functional similarities with several other compounds known for their effects on pigmentation and skin health. Below is a comparison highlighting its uniqueness:

CompoundSource/OriginMechanism of ActionUnique Features
BoldineBoldo treeTyrosinase inhibition; antioxidant propertiesParent compound of diacetyl boldine
ArbutinBearberry plantTyrosinase inhibition; reduces melanin synthesisNaturally occurring; less potent
Kojic AcidFungiTyrosinase inhibitionNatural product; may cause irritation
NiacinamideVitamin B3Inhibits melanin transfer; anti-inflammatoryMultifunctional benefits beyond whitening
Licorice ExtractLicorice rootTyrosinase inhibition; anti-inflammatoryContains glabridin; natural source

Diacetyl boldine stands out due to its dual mechanism of stabilizing tyrosinase and directly inhibiting its activity, making it particularly effective for skin lightening while also offering antioxidant benefits.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

411.1682

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

37727Z7M0I

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

72584-75-9

Wikipedia

Diacetyl boldine

Dates

Modify: 2024-02-18
1: Pratchyapurit WO. Combined use of two formulations containing diacetyl boldine, TGF-β1 biomimetic oligopeptide-68 with other hypopigmenting/exfoliating agents and sunscreen provides effective and convenient treatment for facial melasma. Either is equal to or is better than 4% hydroquinone on normal skin. J Cosmet Dermatol. 2016 Jun;15(2):131-44. doi: 10.1111/jocd.12201. Epub 2016 Feb 2. PubMed PMID: 26833454.
2: Thomet FA, Pinyol P, Villena J, Espinoza LJ, Reveco PG. Cytotoxic thiocarbamate derivatives of boldine. Nat Prod Commun. 2010 Oct;5(10):1587-90. PubMed PMID: 21121254.
3: Chi TC, Lee SS, Su MJ. Antihyperglycemic effect of aporphines and their derivatives in normal and diabetic rats. Planta Med. 2006 Oct;72(13):1175-80. Epub 2006 Aug 21. PubMed PMID: 16924583.

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